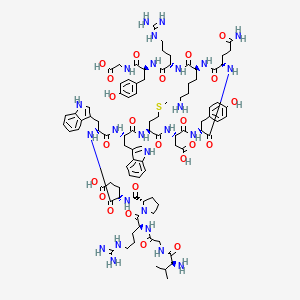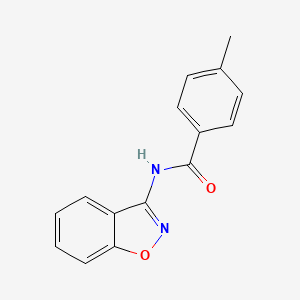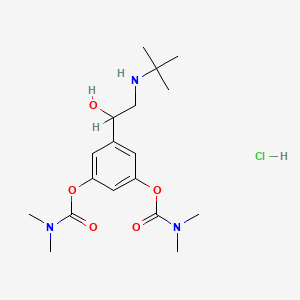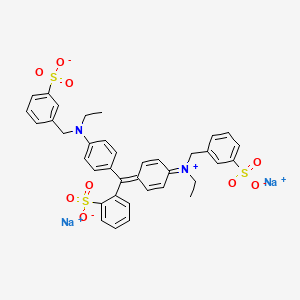
Brilliantblau FCF
Übersicht
Beschreibung
Erioglaucine disodium salt, also known as Acid Blue 9 or FD&C Blue No. 1, is a synthetic dye widely used in various industries. It is a water-soluble compound with a vibrant blue color, commonly used in food, pharmaceuticals, and cosmetics. The chemical formula for erioglaucine disodium salt is C37H34N2O9S3Na2, and it has a molecular weight of 792.85 g/mol .
Wissenschaftliche Forschungsanwendungen
Erioglaucine disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a staining agent in histology and hematology to visualize cellular components.
Medicine: Utilized in diagnostic assays and as a marker in medical imaging.
Industry: Applied in the manufacturing of colored products, including textiles, plastics, and inks
Wirkmechanismus
The mechanism of action of erioglaucine disodium salt primarily involves its interaction with biological molecules. As a dye, it binds to specific cellular components, allowing for visualization under a microscope. The molecular targets include proteins, nucleic acids, and other macromolecules. The pathways involved in its action are related to its ability to absorb and emit light at specific wavelengths, making it useful in various imaging techniques .
Similar Compounds:
Brilliant Blue FCF: Another widely used blue dye with similar applications.
Allura Red AC: A red dye used in similar industries but with different color properties.
Tartrazine: A yellow dye often used in combination with erioglaucine disodium salt to produce green shades
Uniqueness: Erioglaucine disodium salt is unique due to its high stability under various conditions, including resistance to light, heat, and pH changes. This stability makes it particularly valuable in applications where long-term color retention is essential .
Zukünftige Richtungen
There is limited literature describing the possible role of blue AFC in causing symptoms of ADHD in children . More research is necessary to describe the neurotoxicity of artificial blue dyes in humans . The dye has also been used in the development of a paper-based sensor for monitoring sun exposure .
Biochemische Analyse
Biochemical Properties
Brilliant Blue FCF has been studied for its acid-base properties in aqueous solutions . The ionization constants of Brilliant Blue FCF have been defined, and a scheme of the acid-base dye equilibrium has been proposed .
Cellular Effects
It has been observed that Brilliant Blue FCF can cause alterations in liver, kidney, and testes functions in rats . These alterations include changes in serum activity of various enzymes and hormones, as well as histopathological changes in these organs .
Molecular Mechanism
The molecular mechanism of action of Brilliant Blue FCF is not well defined. It is known that Brilliant Blue FCF can interact with certain biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, Brilliant Blue FCF has been observed to cause changes in organ function over time . These changes include increases in certain serum enzyme activities and decreases in others, suggesting that Brilliant Blue FCF may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, Brilliant Blue FCF has been observed to cause toxic effects at high doses . These effects include damage to liver tissue, renal failure, and disturbances in spermatogenesis .
Metabolic Pathways
It is known that Brilliant Blue FCF is poorly absorbed from the gastrointestinal tract, and most of the absorbed dye can be found in the feces .
Transport and Distribution
The transport and distribution of Brilliant Blue FCF within cells and tissues are not well defined. It is known that Brilliant Blue FCF is poorly absorbed from the gastrointestinal tract .
Subcellular Localization
Given its poor absorption from the gastrointestinal tract, it is likely that Brilliant Blue FCF is not readily localized within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Erioglaucine disodium salt is synthesized through the condensation of benzaldehyde O-sulfonic acid with α-(N-ethylphenylamino)-m-toluenesulfonic acid in an acidic medium. This reaction is followed by oxidation using sodium dichromate or lead dioxide. The resulting product is then neutralized and salted out with sodium sulfate, followed by refinement .
Industrial Production Methods: In industrial settings, the synthesis of erioglaucine disodium salt involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically obtained as a crystalline powder, which is then packaged for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Erioglaucine disodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties.
Substitution: Substitution reactions can modify the functional groups attached to the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, lead dioxide.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonated aromatic compounds, while reduction can produce colorless or differently colored derivatives .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Brilliant Blue FCF involves the reaction between 2,4,5,7-tetraiodofluorescein and ethylenediamine in the presence of sodium hydroxide.", "Starting Materials": [ "2,4,5,7-tetraiodofluorescein", "ethylenediamine", "sodium hydroxide" ], "Reaction": [ "1. Dissolve 2,4,5,7-tetraiodofluorescein in a mixture of water and ethanol.", "2. Add sodium hydroxide to the solution and stir until completely dissolved.", "3. Add ethylenediamine to the solution and stir for several hours at room temperature.", "4. Heat the reaction mixture to 50-60°C and stir for several hours until the reaction is complete.", "5. Cool the mixture and filter the resulting solid.", "6. Wash the solid with water and dry it in a vacuum oven.", "7. Recrystallize the product from hot water to obtain Brilliant Blue FCF in high purity." ] } | |
CAS-Nummer |
3844-45-9 |
Molekularformel |
C37H36N2NaO9S3 |
Molekulargewicht |
771.9 g/mol |
IUPAC-Name |
disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O9S3.Na/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48); |
InChI-Schlüssel |
CRHYDPIICWLZAQ-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.[Na] |
Aussehen |
Solid powder |
Color/Form |
Reddish-violet powder or granules with a metallic luster Dark-purple to bronze powder with metallic luste |
melting_point |
283 °C (decomposes) |
Andere CAS-Nummern |
3844-45-9 |
Physikalische Beschreibung |
Liquid; NKRA; Dry Powder Reddish-blue powder or granules Water soluble powder that appears metallic and dark-purple to bronze; [Sax] Reddish-violet powder or granules with metallic luster. |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
25305-78-6 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
In water, 30 mg/mL (3.0X10+4 mg/L) In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution Soluble in ethe |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
acid blue 9 blue 4 blue no. 1 brilliant blue brilliant blue Al (3:1) salt brilliant blue diammonium salt brilliant blue dipotassium salt brilliant blue FCF brilliant blue FCF, diammonium salt brilliant blue potassium, sodium salt brilliant blue, aluminium salt brilliant blue, disodium salt C.I. 42090 caries check blue CI 42090 D and C blue no.4 DC blue no. 4 erioglaucine F D and C blue #1 FD and C blue No.1 food blue 2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Brilliant Blue FCF has a molecular formula of C37H34N2Na2O9S3 and a molecular weight of 792.86 g/mol.
ANone: Brilliant Blue FCF exhibits maximum absorbance in the range of 614-628 nm. [] This property makes it easily detectable using UV-Vis spectrophotometry, a common analytical technique used in many studies. [, , , , , , , , , , , ]
ANone: Studies show that the presence of micro-metallic elements and various edible acids do not negatively impact the stability of Brilliant Blue FCF. []
ANone: The ADI of Brilliant Blue FCF was initially set at 12.5 mg/kg bw/day by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 1970. [] The EU Scientific Committee for Food (SCF) later revised this to 10 mg/kg bw/day in 1984. [] Following a re-evaluation of its safety, the Panel on Food Additives and Nutrient Sources added to Food has proposed a new ADI of 6 mg/kg bw/day. []
ANone: Based on available research, Brilliant Blue FCF does not appear to be carcinogenic or mutagenic to rodents. [] Studies have not shown any significant increase in tumor incidence in animals exposed to Brilliant Blue FCF. []
ANone: UV-Vis spectrophotometry is widely employed for the detection and quantification of Brilliant Blue FCF due to its strong absorbance in the visible light spectrum. [, , , , , , , ] Other methods, such as high-performance liquid chromatography (HPLC) [, , ], are also used, particularly when analyzing complex mixtures containing multiple dyes. [, , ]
ANone: Cloud point extraction (CPE) [], aqueous two-phase systems (ATPS) [, ], and ionic liquid independent disperse liquid-liquid microextraction (IL-IDLLME) [, ] are commonly used techniques for extracting and pre-concentrating Brilliant Blue FCF from various matrices, such as food and cosmetic products. These methods offer advantages such as simplicity, low cost, and high efficiency.
ANone: Brilliant Blue FCF's properties make it suitable for various applications beyond food coloring. It can be used as:
- A dye tracer in environmental studies: Its non-toxic nature makes it suitable for visualizing water flow patterns in soil, especially in field research. [, , , ]
- A fluorescent staining agent in microbiology: It can stain various fungi and bacteria, offering a safer alternative to potentially harmful dyes like lactofuchsin and lactophenol blue. []
- A potential therapeutic agent: Recent research suggests that Brilliant Blue FCF might possess pharmacological properties. [] In a study using human saphenous veins, it was found to enhance endothelial-dependent relaxation, restore smooth muscle function, and prevent intimal hyperplasia. [] It may also exhibit neuroprotective effects against ischemic stroke by inhibiting specific signaling pathways. []
ANone: Compared to other tracers, Brilliant Blue FCF offers several benefits:
- Low adsorption: Being neutral or anionic, it doesn't bind strongly to negatively charged soil components, allowing for better visualization of water flow paths. []
- Environmental acceptability: It degrades slowly in the environment and does not accumulate in plants or animals. []
- Non-toxic nature: This makes it particularly suitable for field research where potential ecological impact is a concern. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






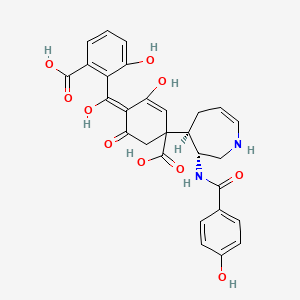


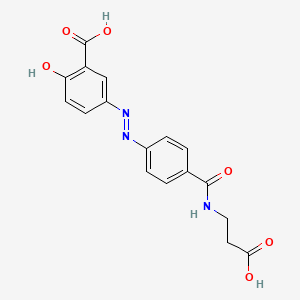

![N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B1667726.png)


